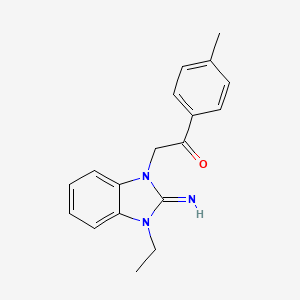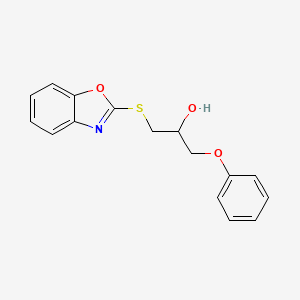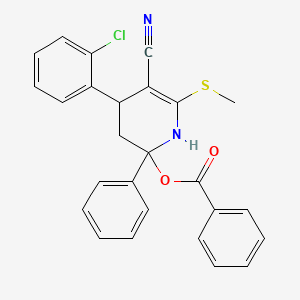
4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a methylsulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate typically involves multiple steps. One common method starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the chlorophenyl, cyano, and methylsulfanyl groups. The final step involves the esterification with benzoic acid to form the benzoate ester. The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents, such as:
- 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl acetate
- 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl propionate
Uniqueness
The uniqueness of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H21ClN2O2S |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-3,4-dihydro-1H-pyridin-2-yl] benzoate |
InChI |
InChI=1S/C26H21ClN2O2S/c1-32-24-22(17-28)21(20-14-8-9-15-23(20)27)16-26(29-24,19-12-6-3-7-13-19)31-25(30)18-10-4-2-5-11-18/h2-15,21,29H,16H2,1H3 |
InChI Key |
CQSZTXJDLPGIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(CC(N1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4,4'-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11522953.png)
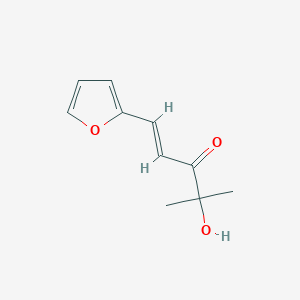
![2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11522962.png)
![1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11522965.png)
![2-[(4-Fluoronaphthyl)methylthio]benzoxazole](/img/structure/B11522970.png)
![N-(2-Methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2,4-dinitrobenzamide](/img/structure/B11522973.png)
![3-bromo-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11522978.png)
![1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11522981.png)
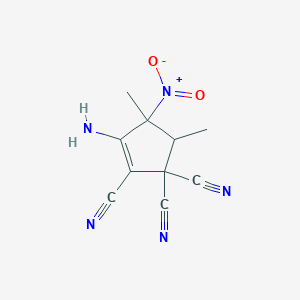
![2-Chloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11522997.png)
![Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate](/img/structure/B11523005.png)
![Ethyl 6-[(diethylamino)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523032.png)
